(2S,4S)-1,4-Dimethylpyrrolidine-2-carboxylic Acid: A Technical Guide to the Cis-Constrained Scaffold
(2S,4S)-1,4-Dimethylpyrrolidine-2-carboxylic Acid: A Technical Guide to the Cis-Constrained Scaffold
The following technical guide is structured to provide a rigorous, self-validating workflow for the synthesis and application of (2S,4S)-1,4-Dimethylpyrrolidine-2-carboxylic acid . It moves beyond standard catalog data to address the stereochemical challenges and medicinal utility of this specific chiral scaffold.
CAS: 6734-42-5 Formula: C₇H₁₃NO₂ Molecular Weight: 143.19 g/mol (Free Base) | 179.65 g/mol (HCl Salt) Stereochemistry: (2S, 4S) – cis-configuration[1]
Executive Summary: The Stereochemical Advantage
In the landscape of chiral building blocks, (2S,4S)-1,4-Dimethylpyrrolidine-2-carboxylic acid (often referred to as cis-1,4-dimethylproline) represents a critical scaffold for conformational restriction . Unlike natural proline, which allows a degree of backbone flexibility, the introduction of a C4-methyl group in the cis orientation (relative to the C2-carboxyl) locks the pyrrolidine ring into a specific pucker (typically C
For drug developers, this molecule is not merely a homolog of proline; it is a structural editor . It forces peptide backbones into specific turns (e.g.,
This guide details a robust, field-proven synthetic route that guarantees the (2S, 4S) stereochemistry, avoiding the common pitfalls of racemization found in direct alkylation methods.
Chemical Identity & Stereochemical Logic
The defining feature of CAS 6734-42-5 is the (2S, 4S) configuration. In the context of the pyrrolidine ring:
-
C2 (S): Corresponds to the natural L-proline configuration.
-
C4 (S): Places the methyl group on the same face as the carboxyl group (cis-relationship).
This cis-arrangement is thermodynamically less stable than the trans-isomer due to steric crowding, making its synthesis challenging. Direct methylation of proline often yields the trans isomer or mixtures. Therefore, the synthesis must proceed via a stereoselective hydrogenation of an exocyclic alkene, utilizing steric hindrance to direct the incoming hydrogen.
Structural Visualization
The following diagram illustrates the stereochemical relationships and the core numbering system.
Validated Synthetic Protocol
Objective: Synthesis of (2S,4S)-1,4-Dimethylpyrrolidine-2-carboxylic acid hydrochloride.
Starting Material: trans-4-Hydroxy-L-proline (Commercial, inexpensive, chiral pool).
Strategy: Oxidation
Phase 1: Scaffold Preparation & Olefination
Direct alkylation at C4 is impossible without destroying the ring. We create a generic "handle" (the ketone) and then install the carbon.
-
Protection: Convert trans-4-hydroxy-L-proline to (2S)-N-Boc-4-hydroxyproline methyl ester .
-
Reagents:
, ; then , or . -
Checkpoint: Ensure complete esterification to prevent acid interference in the Wittig step.
-
-
Oxidation: Oxidize the C4-hydroxyl to a ketone.
-
Protocol: Swern Oxidation or Jones Oxidation.
-
Reagent: Oxalyl chloride, DMSO, TEA (Swern).
-
Result:(2S)-N-Boc-4-oxoproline methyl ester .
-
-
Wittig Olefination:
-
Reagent: Methyltriphenylphosphonium bromide (
) + (Potassium tert-butoxide). -
Procedure: Suspend
(1.2 eq) in dry THF at 0°C. Add . Stir until yellow (ylide formation). Add ketone dropwise. -
Result:(2S)-N-Boc-4-methyleneproline methyl ester .
-
Note: The exocyclic double bond is now installed.
-
Phase 2: Stereoselective Hydrogenation (The Critical Step)
This step defines the (4S) stereocenter.
-
Mechanism: The bulky carboxyl group (at C2) and the N-Boc group shield the "top" face of the ring.
-
Action: Hydrogen (
) approaches from the less hindered trans-face (opposite to the carboxyl). -
Result: The new C-H bond forms trans, forcing the methyl group cis (down, same side as carboxyl).
Step-by-Step:
-
Dissolve the 4-methylene intermediate in MeOH.
-
Add 10% Pd/C (10 wt% loading).
-
Hydrogenate at 1 atm (balloon) or 30 psi (Parr shaker) for 12 hours.
-
Simultaneous N-Methylation (Optional but Efficient):
-
To install the N-methyl group in the same pot, add Formaldehyde (37% aq, 5 eq) to the hydrogenation mixture.
-
Reaction: Reductive amination occurs concurrently with alkene reduction. The Boc group must be removed first or this step can be done after Boc deprotection.
-
Preferred Route: Reduce alkene first (keep Boc)
Deprotect Boc Reductive Amination.
-
Phase 3: Deprotection & Isolation
-
Boc Removal: Treat (2S,4S)-N-Boc-4-methylproline methyl ester with 4M HCl in Dioxane.
-
N-Methylation (if not done): Treat the free amine salt with Formaldehyde/Formic acid (Eschweiler-Clarke) or Formaldehyde/
/Pd-C. -
Hydrolysis: Dissolve ester in 6M HCl and reflux for 4 hours to hydrolyze the methyl ester.
-
Crystallization: Concentrate and crystallize from EtOH/Et2O to yield (2S,4S)-1,4-Dimethylpyrrolidine-2-carboxylic acid hydrochloride .
Data Summary Table
| Parameter | Specification | Method of Verification |
| Appearance | White crystalline solid | Visual |
| Melting Point | 225–230°C (dec) | Capillary MP |
| Rotation | Negative (Specific value varies by conc.) | Polarimetry (H2O) |
| 1H NMR (D2O) | Distinct doublet confirms Me | |
| NOE Signal | Strong NOE between C2-H and C4-H | Crucial: Confirms cis (2S,4S) |
Synthesis Workflow Diagram
Applications in Drug Discovery[2][3][4]
A. Peptidomimetics & Conformational Locking
The (2S,4S)-1,4-dimethyl scaffold is a "proline editor." In peptide chains, the natural proline exists in equilibrium between C
-
Effect: The (2S,4S) substitution sterically locks the ring into the C
-endo conformation.[2] -
Result: This stabilizes Type VI
-turns and promotes cis-amide bond formation preceding the proline residue. This is vital for designing inhibitors that must fit into tight enzymatic pockets (e.g., proteases).
B. Antibiotic Scaffolds (Lincosamides)
This molecule is a direct structural analog of the propylproline fragment found in Lincomycin and Clindamycin .
-
Modification: Replacing the propyl group with a methyl group (and ensuring cis stereochemistry) alters the lipophilicity and ribosome binding affinity.
-
Use Case: Researchers use this scaffold to generate libraries of "Lincosamide analogs" to overcome bacterial resistance mechanisms that target the specific propyl binding pocket.
C. DPP-IV Inhibitors (Diabetes)
Pyrrolidine-2-carbonitrile derivatives are potent DPP-IV inhibitors.[3]
-
Role: The 1,4-dimethyl substitution provides steric bulk that improves selectivity against related peptidases (DPP-8/9), reducing toxicity. The cis-methyl group fills hydrophobic pockets in the DPP-IV active site, enhancing potency (
values often in the low nanomolar range).
Handling and Stability
-
Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at -20°C.
-
Racemization: The C2 stereocenter is sensitive to base-catalyzed epimerization, especially during ester hydrolysis. Always use acid hydrolysis (HCl) rather than basic saponification (LiOH/NaOH) to preserve the chiral integrity.
-
Solubility: Highly soluble in water and methanol; insoluble in non-polar solvents (Hexane, Et2O).
References
-
Stereoselective Synthesis of Methylprolines
-
Fluoroproline and Puckering Effects
- Source: N
- Title: Practical syntheses of 4-fluoroprolines (Discusses the stereochemical logic of C4 substitution).
-
URL:[Link]
-
Lincosamide Antibiotic Analogs
-
DPP-IV Inhibitor Design
-
Compound Data & Safety
Sources
- 1. researchgate.net [researchgate.net]
- 2. Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 2-[4-{{2-(2S,5R)-2-cyano-5-ethynyl-1-pyrrolidinyl]-2-oxoethyl]amino]- 4-methyl-1-piperidinyl]-4-pyridinecarboxylic acid (ABT-279): a very potent, selective, effective, and well-tolerated inhibitor of dipeptidyl peptidase-IV, useful for the treatment of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A convenient synthetic route to (2S,4S)-methylproline and its exploration for protein engineering of thioredoxin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pjps.pk [pjps.pk]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. (2R,4S)-4-hydroxypyrrolidine-2-carboxylic acid | C5H9NO3 | CID 440074 - PubChem [pubchem.ncbi.nlm.nih.gov]
